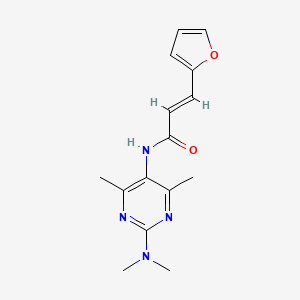

(E)-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

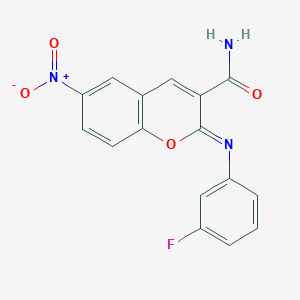

The compound contains several functional groups including a pyrimidine ring, a furan ring, an acrylamide group, and a dimethylamino group . The pyrimidine ring is a six-membered ring with two nitrogen atoms, often found in biological molecules like nucleotides. The furan ring is a five-membered aromatic ring with an oxygen atom, which is a component of many natural and synthetic compounds . The acrylamide group is a functional group consisting of a carbon-carbon double bond, a carbonyl (C=O), and an amine (-NH2). The dimethylamino group (-N(CH3)2) is a common substituent in organic chemistry, known for its basicity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The electron-rich furan ring might engage in aromatic stacking interactions, and the polar acrylamide and dimethylamino groups could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The acrylamide group might undergo addition reactions at the carbon-carbon double bond. The dimethylamino group, being basic, could engage in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like acrylamide and dimethylamino might increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Antitumor Activity

- Application : A study demonstrated the synthesis of novel pyrimidiopyrazole derivatives, including the synthesis of (E)-2-cyano-3-(dimethylamino)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylamide. These compounds exhibited significant antitumor activity against HepG2 cell lines. Molecular docking using Auto Dock tools indicated strong interactions with synthase complexes (Fahim, Elshikh, & Darwish, 2019).

Enantioselective Ene-Reduction by Fungi

- Application : Research includes the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi. The biotransformation products' absolute configuration was determined by electronic circular dichroism (ECD) spectra calculations. This work contributes to green organic chemistry synthesis (Jimenez et al., 2019).

Synthesis of Novel Indane-Amide Substituted Derivatives

- Application : Another research involved using 2-Cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide to synthesize new indane-amide containing derivatives. These compounds were investigated for their antioxidant activities, showing promise in various biological applications (Mohamed & El-Sayed, 2019).

Synthesis of CF3S(O)n-containing Enaminones

- Application : The synthesis of methyl 3-(dimethylamino) acrylates containing different groups was reported. These were used to produce various pyrimidone derivatives, demonstrating their utility in synthetic organic chemistry (Sokolenko et al., 2017).

Tyrosine Kinase Inhibitors Development

- Application : Research on 4-(phenylamino)quinazoline and -pyridopyrimidine derivatives, including those with acrylamide groups, focused on developing irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor (EGFR), highlighting its significance in medicinal chemistry (Smaill et al., 1999).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-10-14(11(2)17-15(16-10)19(3)4)18-13(20)8-7-12-6-5-9-21-12/h5-9H,1-4H3,(H,18,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJZJPINXNIJON-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)

![1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2881802.png)

![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2881804.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)

![N1-benzyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2881808.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B2881811.png)

![(4-Bromothiophen-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2881812.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2881813.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2881815.png)